molecular formula C16H16ClNO2S B2459254 (E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide CAS No. 1799269-39-8

(E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2459254
CAS RN: 1799269-39-8
M. Wt: 321.82
InChI Key: UYXDITVCPIWPFN-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. It is a synthetic compound that is commonly referred to as CPTH2, and it has been found to have a range of biochemical and physiological effects. In

Mechanism of Action

CPTH2 functions by inhibiting the activity of the histone acetyltransferase enzyme. This enzyme is involved in the regulation of gene expression, and its inhibition can lead to changes in the expression of various genes. This can result in the inhibition of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CPTH2 are varied and depend on the specific research application. It has been found to have anti-inflammatory properties, which can lead to the reduction of inflammation in various disease states. Additionally, it has been shown to inhibit the growth of cancer cells by targeting the histone acetyltransferase enzyme.

Advantages and Limitations for Lab Experiments

One advantage of using CPTH2 in lab experiments is its specificity for the histone acetyltransferase enzyme. This allows for targeted inhibition of this enzyme and reduces the potential for off-target effects. However, one limitation is the potential for toxicity, as CPTH2 has been found to be toxic at high concentrations.

Future Directions

There are several potential future directions for research involving CPTH2. One area of interest is the development of more potent analogs of this compound that may have increased efficacy in cancer treatment. Additionally, further research is needed to determine the potential use of CPTH2 in the treatment of autoimmune diseases and other inflammatory conditions. Finally, there may be potential for the use of CPTH2 in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of CPTH2 involves the reaction of 2-chloro-α,α-dimethylbenzeneethanol with thiophene-2-carboxylic acid to form 2-(2-chlorophenyl)-2-methoxyethyl)thiophene-2-carboxylic acid. This compound is then converted to (E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide through a coupling reaction with acryloyl chloride and triethylamine.

Scientific Research Applications

CPTH2 has been found to have a range of scientific research applications, including its potential use in cancer research. It has been shown to inhibit the growth of cancer cells by targeting the histone acetyltransferase enzyme, which is involved in the regulation of gene expression. Additionally, it has been found to have anti-inflammatory properties and may have potential use in the treatment of autoimmune diseases.

properties

IUPAC Name

(E)-N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2S/c1-20-15(13-6-2-3-7-14(13)17)11-18-16(19)9-8-12-5-4-10-21-12/h2-10,15H,11H2,1H3,(H,18,19)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXDITVCPIWPFN-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C=CC1=CC=CS1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(CNC(=O)/C=C/C1=CC=CS1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide

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